Pranidipine
Overview
Description
Pranidipine is a calcium channel blocker . It is a long-acting calcium channel antagonist of the dihydropyridine group . It has been shown to have potent and long-lasting antihypertensive effects .
Molecular Structure Analysis
Pranidipine has a molecular formula of C25H24N2O6 . Its structure includes a 1,4-dihydropyridine ring, which is common to all dihydropyridine calcium channel blockers .Chemical Reactions Analysis
Pranidipine, like other calcium channel blockers, acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to a relaxation of the muscle cells . This results in vasodilation and a reduction in blood pressure .Physical And Chemical Properties Analysis
Pranidipine has a molar mass of 448.47 g/mol . It has a complex structure with multiple functional groups, including ester groups and a nitro group .Scientific Research Applications
Cardioprotective Properties
Pranidipine, a long-acting calcium channel antagonist, has shown significant cardioprotective properties in various studies. For example, it was observed to prevent ventricular remodeling after myocardial infarction in rats, reducing left ventricular end-diastolic pressure and central venous pressure significantly. It also prevented an increase in the weight of the left and right ventricles and inhibited abnormal cardiac gene expression after myocardial infarction (Takeuchi et al., 2006). Additionally, pranidipine was found to have cardioprotective effects on heart failure, potentially explained by the attenuation of the fibrotic response through suppression of TGF-β1 and collagen-III mRNA expression, and regression of myocyte hypertrophy (Wahed et al., 2004).
Enhancement of Nitric Oxide-Induced Vascular Relaxation
Pranidipine enhances nitric oxide (NO)-induced vascular relaxation. It prolongs acetylcholine-induced relaxation in the presence of endothelium as well as nitroglycerin-induced relaxation in the absence of endothelium. This enhancement of NO action by pranidipine differs from the direct NO-releasing action of other 1,4-dihydropyridines and is expected to lead to a venodilator action in vivo and less peripheral edema (Mori et al., 2006).
Effects on Renal Function
In the context of renal function, pranidipine was shown to elicit predominant dilation of afferent arterioles, which might be associated with glomerular hypertension. It improved renal histopathological changes, including glomerular and arteriolar sclerosis, and decreased proteinuria in subtotally nephrectomized spontaneously hypertensive rats (Nagahama et al., 2000).
Anticonvulsant Effects
Pranidipine has been found to exhibit anticonvulsant effects. For instance, it was shown to reduce the severity of Primphos-induced seizures in mice in a dose-dependent manner, suggesting a possible antagonistic effect on voltage-dependent calcium channels (Farzam, 2012).
Venodilatory Effects
Pranidipine has demonstrated venodilatory effects as observed through increased signal intensity of perfluorocarbon in vivo (19)F-NMR spectroscopy, suggesting its potential in dilating the venous system in contrast to other calciumchannel blockers like nifedipine (Sogabe et al., 2000).
Interaction with Other Medications
Pranidipine's interactions with other medications have also been studied. For instance, the effects of Paeoniae Radix, a traditional Chinese medicine, on the pharmacokinetics of carbamazepine in rats did not significantly affect the absorption, distribution, metabolism, and elimination of carbamazepine when co-administered with pranidipine (Chen et al., 2002).
Synthesis and Chemical Structure
The synthesis of pranidipine has been an area of interest. For example, a study described the effective preparation method of (S)-(+)-pranidipine, the active component of the antihypertensive drug, using optical resolution (Baek et al., 2015). Another study improved the synthesis process of pranidipine, producing it under mild conditions with a high yield based on cinnamyl alcohol (Xiao, 2003).
Safety And Hazards
properties
IUPAC Name |
3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPDGZNWTZCMF-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875518 | |
Record name | PRANIDIPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pranidipine | |
CAS RN |
99522-79-9 | |
Record name | Pranidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99522-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pranidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRANIDIPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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